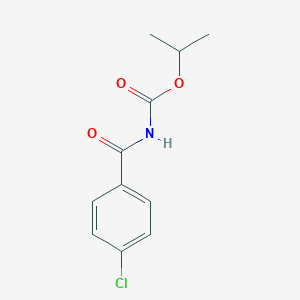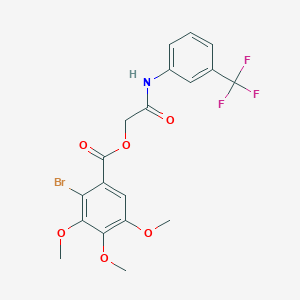
Propyl (2-isopropyl-6-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (2-isopropyl-6-methylphenyl)carbamate, also known as propoxur, is a carbamate insecticide that has been widely used in agriculture and public health for pest control. It was first synthesized in 1956 and has since been used for its broad-spectrum activity against a range of insects, including mosquitoes, flies, and cockroaches.
Mechanism of Action
Propoxur works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. When insects are exposed to Propyl (2-isopropyl-6-methylphenyl)carbamate, the enzyme is inhibited, leading to the accumulation of acetylcholine in the nervous system. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been found to affect the activity of various enzymes, including acetylcholinesterase, esterases, and cytochrome P450s. It has also been shown to affect the metabolism of lipids and carbohydrates in insects.
Advantages and Limitations for Lab Experiments
Propoxur has several advantages for use in lab experiments. It is relatively easy to handle and can be used in a range of experimental setups. It is also relatively inexpensive, making it a cost-effective option for researchers. However, there are also some limitations to its use. It has been shown to have toxic effects on some non-target organisms, and its use in lab experiments should be carefully monitored to ensure the safety of researchers and test subjects.
Future Directions
There are several areas of future research for Propyl (2-isopropyl-6-methylphenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the mechanisms of resistance to Propyl (2-isopropyl-6-methylphenyl)carbamate in insects, which could lead to the development of new strategies for pest control. Additionally, there is a need for more research on the long-term effects of Propyl (2-isopropyl-6-methylphenyl)carbamate exposure on human health and the environment.
Synthesis Methods
Propoxur can be synthesized by reacting 2-isopropyl-6-methylphenol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with propyl alcohol to yield Propyl (2-isopropyl-6-methylphenyl)carbamate. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for insecticide production.
Scientific Research Applications
Propoxur has been extensively studied for its use in pest control. It has been found to be effective against a wide range of insects, including those that are resistant to other insecticides. It has been used in agriculture to control pests in crops such as cotton, corn, and soybeans. It has also been used in public health to control disease-carrying insects such as mosquitoes and flies.
properties
Product Name |
Propyl (2-isopropyl-6-methylphenyl)carbamate |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
propyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-5-9-17-14(16)15-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
InChI Key |
QYYKNHJAZWYDGS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C=CC=C1C(C)C)C |
Canonical SMILES |
CCCOC(=O)NC1=C(C=CC=C1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)


![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)